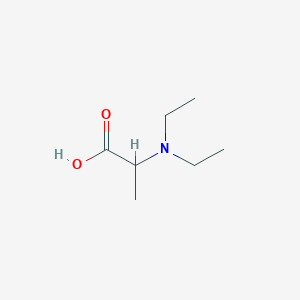

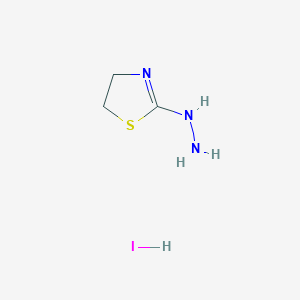

N,N-diethylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-Diethylalanine (DEA) is an amino acid derivative that has been studied extensively for its potential applications in scientific research. DEA is a synthetic compound that is used in biochemical and physiological research as a tool to study the effects of various compounds on cellular processes. DEA has a wide range of potential applications, including its use as a substrate for enzyme-catalyzed reactions, a stabilizer for proteins, and a ligand for binding proteins. DEA is also used in the development of drugs and in the study of enzyme-catalyzed reactions.

Applications De Recherche Scientifique

Nucleic Acid Component Reactions

N,N-diethylalanine, in the form of diethyl pyrocarbonate, has been studied for its reactions with nucleic acid components, particularly in the context of RNA preparation. Leonard et al. (1971) found that diethyl pyrocarbonate can react with adenine, leading to ring opening and formation of specific compounds, which has implications for understanding the fate of nucleic acid components in its presence (Leonard et al., 1971).

Protein Modification

Dehydroalanine, closely related to diethylalanine, has been utilized in protein modification for biological studies. Daďová et al. (2018) discuss methods for incorporating dehydroalanine into proteins, highlighting its utility in creating modified protein side-chains and serving as an activity-based probe (Daďová et al., 2018).

Liver Composition Studies

The impact of β,β-diethylalanine on rat liver composition was investigated by Fopeano and Levine (1954). Their research showed that administration of this compound could affect liver lipid, water, and protein content, providing insights into its biological impact (Fopeano & Levine, 1954).

Novel Heterocyclic Amino Acids

Wulff and Klinken (1992) explored the synthesis of novel amino acids, including derivatives from N-(arylmethylene)dehydroalanine methyl esters. This research contributes to the development of new types of cyclic and bicyclic amino acids (Wulff & Klinken, 1992).

Membrane Interaction Studies

Bechinger (2001) conducted research on polyalanine-based peptides, analyzing their membrane insertion and orientation, which is crucial for understanding protein-membrane interactions (Bechinger, 2001).

Synthesis of Fluoroalanines

Research by Gerus et al. (2000) on the synthesis of mono- and difluoroalanines using diethyl N-acetylaminomalonate highlights the chemical versatility of diethylalanine derivatives in producing fluorinated amino acids (Gerus et al., 2000).

Propriétés

IUPAC Name |

2-(diethylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-8(5-2)6(3)7(9)10/h6H,4-5H2,1-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZCTZGJKHNVQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2673278.png)

![3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2673279.png)

![3-(2-oxo-2-piperidin-1-ylethyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2673281.png)

![2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B2673284.png)

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2673288.png)

![6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2673289.png)

![3-(4-Fluorobenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2673292.png)

![1-[2-(Cyclohexen-1-yl)ethyl]-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide](/img/structure/B2673293.png)

![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2673294.png)

![N-(2,5-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2673295.png)